molecular formula C19H17ClN6O B12177266 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12177266
M. Wt: 380.8 g/mol
InChI Key: XOJMPSHMRXAHHX-UHFFFAOYSA-N
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Description

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a structurally complex molecule combining three pharmacologically relevant moieties:

  • Benzamide core: Aromatic benzamide scaffolds are widely utilized in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities.
  • 5-Methyltetrazole substituent: The tetrazole ring (1H-tetrazol-1-yl) acts as a bioisostere for carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .
  • 6-Chloroindole-ethyl side chain: Indole derivatives are known for their interactions with serotonin receptors and other biological targets, while the chloro substituent may enhance lipophilicity and binding affinity .

The tetrazole ring likely forms via [2+3] cycloaddition between nitriles and sodium azide, as seen in .

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17ClN6O/c1-13-22-23-24-26(13)17-5-3-2-4-16(17)19(27)21-9-11-25-10-8-14-6-7-15(20)12-18(14)25/h2-8,10,12H,9,11H2,1H3,(H,21,27)

InChI Key

XOJMPSHMRXAHHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-chloroindole derivative, followed by the introduction of the ethyl linker. The tetrazole ring is then synthesized and attached to the benzamide group through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related analogs:

Compound Name Core Structure Heterocycles Present Key Substituents Reference
Target Compound Benzamide Tetrazole, Indole 5-Methyltetrazole, 6-chloroindole-ethyl -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide None 3,4-Dimethoxyphenethyl
2-(6-Chloroindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide Acetamide Indole (two units) Dual chloroindole-ethyl
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate Acetate Tetrazole, Benzoxazole Benzoxazole-2-ylamine
5-{[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide Benzamide Benzimidazole, Indole Hydroxyamide, Chloro, Methyl

Key Observations :

  • The target compound is unique in combining tetrazole and indole moieties on a benzamide scaffold, distinguishing it from Rip-B (lacking heterocycles) and ’s dual-indole acetamide.
  • Compared to ’s tetrazole-benzoxazole hybrid, the target’s indole group may confer distinct receptor-binding properties .
  • ’s benzimidazole-indole hybrid shares a chloro-substituted aromatic system but lacks the tetrazole bioisostere .

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Structural Characteristics

The compound features a complex structure that includes an indole moiety, a tetrazole ring, and a benzamide group. The presence of the 6-chloro group on the indole enhances its biological activity, while the 5-methyl tetrazole contributes to its pharmacological properties. The molecular formula is C19H19ClN4OC_{19}H_{19}ClN_{4}O with a molecular weight of approximately 358.8 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Indole Moiety : Utilizing starting materials that contain chlorine and indole derivatives.
  • Tetrazole Formation : Employing methods such as cyclization reactions with hydrazine derivatives to form the tetrazole ring.
  • Coupling Reactions : Combining the indole and tetrazole components through amide bond formation.

These synthetic pathways are crucial for optimizing yield and purity in laboratory settings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor in several biological pathways, potentially modulating receptor activities and interfering with enzymatic processes .

Anticancer Activity

Studies have shown that compounds containing indole and tetrazole structures often exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving:

  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with mitotic processes.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity as well. The indole moiety is known for its ability to interact with bacterial membranes, while the tetrazole ring can enhance this effect through additional binding interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

Compound NameStructural FeaturesNotable Activities
IndomethacinIndole derivativeAnti-inflammatory
QuinoxalineQuinoxaline coreAntimicrobial
5-FluoroindoleIndole with fluorineAnticancer

These compounds share similar structural motifs with this compound, highlighting the significance of these features in conferring biological activity.

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